molecular formula C17H14BrN3 B2545206 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 424813-73-0

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2545206
CAS No.: 424813-73-0
M. Wt: 340.224
InChI Key: GKZRFYGHDWCJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C17H14BrN3 and its molecular weight is 340.224. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions, particularly through its interactions with DNA and proteins. The planar structure of this compound facilitates its intercalation into DNA, which is crucial for its biological activities such as cytotoxicity and antiviral effects . Additionally, this compound has shown binding affinity to various proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to exhibit potent anticancer activity against various human tumor cell lines . This compound influences cell function by intercalating into DNA, thereby disrupting essential processes like DNA replication and transcription . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound primarily involves DNA intercalation. This interaction stabilizes the DNA structure, preventing the progression of replication forks and transcription complexes . Additionally, this compound can inhibit or activate specific enzymes, further influencing gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It exhibits high stability and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is primarily localized in the nucleus, where it exerts its effects on DNA and associated processes . This localization is crucial for its activity and function, as it allows the compound to directly interact with its molecular targets .

Properties

IUPAC Name

9-bromo-6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZRFYGHDWCJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976715
Record name 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-42-9
Record name 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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